
2-Methylpyridine
Overview
Description
2-Methylpyridine (2-picoline) is a heterocyclic organic compound with the molecular formula C₆H₇N. It is a derivative of pyridine, featuring a methyl group at the 2-position of the aromatic ring. This structural modification imparts distinct physical, chemical, and biological properties compared to pyridine and other methyl-substituted pyridines.
Preparation Methods
Acetylene-Ammonia Cyclization Route
The acetylene-ammonia method involves gas-phase reactions at elevated temperatures, producing 2-methylpyridine alongside 4-methylpyridine as a co-product.
Reaction Mechanism and Conditions
At 400–500°C, acetylene (C₂H₂) and ammonia (NH₃) undergo cyclization over heterogeneous catalysts, typically alumina (Al₂O₃) or silica-alumina composites :
2\text{H}2 + \text{NH}3 \rightarrow \text{C}6\text{H}7\text{N} + 2 \text{H}2
The reaction favors this compound at higher temperatures (>450°C), though selectivity remains moderate (40–50%) due to competing 4-methylpyridine formation .
Industrial Challenges
-
By-product Management : Co-produced 4-methylpyridine necessitates costly distillation for separation.
-
Energy Intensity : High-temperature operation increases energy consumption and catalyst deactivation rates .
Acetylene-Acetonitrile Cyclization with Cobalt Catalysis
This advanced method employs bis(cyclopentadienyl)cobalt (Cp₂Co) to mediate cyclization between acetylene and acetonitrile (CH₃CN), offering superior selectivity.
Process Optimization
-
Catalyst Synthesis : Cp₂Co is prepared via reaction of cyclopentadiene, sodium amide (NaNH₂), and cobalt chloride (CoCl₂) under anhydrous conditions .
-
Reaction Parameters : Conducted in toluene at 180°C and 1.1–1.2 MPa, achieving this compound yields of 85–90% with minimal wastewater .
Advantages Over Competing Routes
-
Reduced By-products : Selective cyclization minimizes 4-methylpyridine formation (<5%).
-
Scalability : Continuous-flow reactors enable throughputs exceeding 10,000 tons annually .
Acetaldehyde-Ammonia Condensation
This method utilizes acetaldehyde (CH₃CHO) and ammonia in a fixed-bed reactor, producing 2- and 4-methylpyridine isomers.
Catalytic System
Al₂O₃ doped with transition metal oxides (e.g., Fe₂O₃, Cr₂O₃) enhances reaction efficiency at 350–550°C :
3\text{CHO} + \text{NH}3 \rightarrow \text{C}6\text{H}7\text{N} + 3 \text{H}_2\text{O}
Yield and Product Distribution
-
Total Yield : 40–60%, with this compound constituting ~50% of the product .
-
Purity : Fractional distillation achieves 99.2–99.5% purity for both isomers .
Coal Tar Extraction and Refinement
Coal tar, a by-product of coke production, contains 0.5–1.2% crude this compound, which is isolated via multi-stage distillation.
Refinement Protocol
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Dehydration : Azeotropic distillation with benzene removes water .
-
Fractionation : Packed columns separate this compound (b.p. 129°C) from higher-boiling contaminants .
Limitations
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Low Yield : Extraction efficiency is limited by coal tar composition variability.
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Purity Challenges : Co-extracted quinoline and isoquinoline require additional purification steps .
Vapor-Phase Methylation of Pyridine
Emerging research focuses on pyridine methylation using methanol (CH₃OH) over nanocrystalline ferrospinel catalysts (e.g., CdₓCr₁₋ₓFe₂O₄) .
Catalytic Performance
-
Temperature Dependence : Optimal activity occurs at 350–400°C, with 2-picoline selectivity reaching 65–70% .
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Space Velocity Effects : At WHSV = 0.4 h⁻¹, pyridine conversion peaks at 78%, declining at higher flow rates due to reduced contact time .
Comparative Data (Catalytic Methylation vs. Traditional Routes)
Parameter | Acetylene-NH₃ | Acetylene-CH₃CN | Catalytic Methylation |
---|---|---|---|
Yield (%) | 40–50 | 85–90 | 65–70 |
Selectivity (2-picoline) | 45–55 | 95 | 65–70 |
By-products | 4-picoline | Trace impurities | 3-picoline, CO₂ |
Energy Consumption | High | Moderate | Low |
Chemical Reactions Analysis
Oxidation Reactions
2-Methylpyridine undergoes oxidation at the methyl group or ring, depending on conditions:
- Formation of picolinic acid : Oxidation with KMnO₄ converts the methyl group to a carboxylic acid, yielding pyridine-2-carboxylic acid (picolinic acid) .
- Partial oxidation : Reaction with H₂O₂ in the presence of phosphotungstic acid forms this compound N-oxide, though competing H₂O₂ decomposition occurs .
Oxidizing Agent | Product | Conditions | Yield/Selectivity |
---|---|---|---|
KMnO₄ | Picolinic acid | Aqueous, acidic | >90% |
H₂O₂ (30%) | This compound N-oxide | 110–125°C, catalytic H₃PW₁₂O₄₀ | 60–75% |
Alkylation and Condensation
The methyl group participates in nucleophilic and condensation reactions:
- Formation of 2-vinylpyridine : Condensation with formaldehyde produces 2-vinylpyridine, a monomer for adhesives .
- α-Methylation : Using Raney® nickel and primary alcohols (e.g., 1-octanol) in a continuous flow system achieves regioselective α-methylation at 180°C with near-quantitative conversion .
Mechanistic Pathways :
- Surface methyl radical attack : Methyl radicals generated from alcohol decomposition on Raney® nickel selectively react at the α-position .
- Pyridinium intermediate : Ladenberg rearrangement via N-alkylation forms 2-methyl derivatives .
Hydrogenation
Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives:
- 2-Methylpiperidine : Produced under H₂ pressure with catalysts like Pt or Ni .
- Selectivity : Ring reduction dominates over side-chain reactions due to aromatic stabilization loss .
Deprotonation and Organometallic Reactions
The methyl group’s acidity (pKa ~34) allows deprotonation:
- Lithiation : Treatment with BuLi generates 2-lithiomethylpyridine, a precursor for further functionalization .
- Coordination chemistry : Forms complexes with Cu(I/II) in acetonitrile, influencing redox behavior in catalytic systems .
N-Oxidation and Decomposition
N-oxidation and thermal decomposition pathways have been extensively studied:
- N-Oxidation kinetics : Follows pseudo-first-order behavior with activation energy of 75 kJ/mol .
- Decomposition products : Include CO, NH₃, and polymeric residues at >190°C .
Catalytic Effects :
- Phosphotungstic acid reduces H₂O₂ decomposition, improving N-oxide yield .
- Thermal runaway risks exist above 200°C due to exothermic side reactions .
Biodegradation
Microbial degradation is efficient under aerobic conditions:
- Arthrobacter sp. strain R1 : Completely degrades this compound in 14–33 days .
- Pathway : Initial hydroxylation at the methyl group, followed by ring cleavage .
Reactivity with Other Reagents
This compound reacts vigorously with:
- Oxidizing agents : Forms NOx upon heating .
- Acids : Forms salts (e.g., hydrochloride) but decomposes under strong acidic conditions .
- Metals : Reacts with Fe(II) sulfate, generating paramagnetic byproducts .
Synthetic Methods
Key industrial routes include:
Environmental Impact
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications:
2-Methylpyridine has been utilized in the synthesis of platinum-based anticancer drugs, such as AMD473. These compounds exhibit promising activity against various cancers by inhibiting tubulin polymerization, which is crucial for cell division . The structural modifications involving this compound enhance the efficacy and selectivity of these drugs.
Synthesis of Bioactive Compounds:
Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules. For instance, it serves as a building block in the formation of Schiff base ligands that exhibit biological activity, including antibacterial and anticancer properties .
Agricultural Applications
Agrochemicals:
The compound is a key intermediate in the production of various agrochemicals, including nitrapyrin, which is used as a soil fumigant to control pests and diseases . Its role as a precursor for 2-vinylpyridine also contributes to the development of herbicides and insecticides that are vital for crop protection.
Material Science
Polymer Chemistry:
this compound is employed in polymer chemistry to synthesize functionalized polymers. For example, it has been used as a cross-linker in chitosan-based materials to enhance their ability to form complexes with heavy metals, thereby improving their utility in environmental remediation applications .
Continuous Flow Synthesis:
Innovative methods such as continuous flow synthesis have been developed for producing 2-methylpyridines efficiently. This approach not only increases yield but also minimizes environmental impact compared to traditional batch processes .
Chemical Interactions and Environmental Impact
Metal-Ion Interactions:
Research has demonstrated that this compound can interact with metal ions, influencing nucleic acid properties. Such interactions are critical in understanding biochemical pathways and developing new therapeutic agents .
Environmental Considerations:
Despite its usefulness, this compound is recognized as a xenobiotic compound found in coal and crude oil reserves. Its persistence in the environment raises concerns about potential toxicity and ecological impact .
Case Studies
Mechanism of Action
The mechanism of action of 2-methylpyridine involves its interaction with various molecular targets and pathways. For instance, it can undergo oxidation-reduction reactions, interact with enzymes, and participate in condensation reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological degradation .
Comparison with Similar Compounds
Key Characteristics :
- Synthesis : Efficient synthesis methods include continuous flow approaches using α-methylation reactions under optimized conditions (e.g., 70% yield for pyridine-2-carboxylic acid from 2-methylpyridine oxidation) .
- Applications : Widely used in pharmaceuticals (e.g., picoplatin anticancer drug ligand ), agrochemicals, and as a precursor for corrosion inhibitors .
- Market : Global market projected to grow at a CAGR of 5.4% (2022–2029), driven by demand in agrichemicals and pharmaceuticals .
Physical and Chemical Properties
Table 1: Physical Properties of this compound and Analogues
Notes:
- This compound exhibits lower viscosity in methanol compared to water-based systems, influencing its utility as a solvent .
- Oxidation reactivity varies with substitution position: 2-methyl derivatives form picolinic acid, while 3- and 4-methyl derivatives yield nicotinic and isonicotinic acids, respectively .
Pharmacological Activity
Table 2: Pharmacological Effects of this compound Derivatives
Key Findings :
- Substituent Effects : The methyl group at the 2-position enhances potency and selectivity for hα4β2 nAChRs compared to pyridine or ethyl-substituted analogues .
- Halogenation : Bromine or chlorine substitutions reduce potency (e.g., 11-fold decrease for 2-bromopyridine) due to steric and electronic effects .
- Ring Modification : Pyrazine substitution (Compound 14) retains partial activity, highlighting the importance of nitrogen positioning .
Coordination Chemistry :
- This compound acts as a ligand in Cu(I) and Pt(II) complexes (e.g., picoplatin), where its methyl group stabilizes metal coordination .
- Compared to cisplatin, picoplatin retains the this compound ligand, influencing protein binding kinetics and degradation pathways .
Market Dynamics :
Biological Activity
2-Methylpyridine, a derivative of pyridine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.
This compound (CHN) is characterized by a methyl group attached to the second carbon of the pyridine ring. It exhibits a pKa of approximately 34, indicating its basic nature. This compound is known for its solubility in organic solvents and moderate polarity, making it versatile in various chemical reactions and applications.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research on This compound-1-ium-1-sulfonate (MPS) demonstrated its ability to induce apoptosis in cancer cell lines such as AGS (gastric adenocarcinoma) and Caco-2 (colorectal carcinoma). The MPS compound was shown to:
- Induce cell cycle arrest in G1 and G2/M phases.
- Down-regulate cyclin D1 and CDK4 while up-regulating p21, p27, and p53.
- Promote apoptosis through increased expression of Bax/Bcl-2 ratios .
2. Antimicrobial Activity
The coordination complexes derived from this compound have exhibited significant antimicrobial properties. For example, silver complexes with 2-amino-4-methylbenzothiazole showed effective inhibition against both Gram-positive and Gram-negative bacteria, with zone inhibition values comparable to standard antibiotics .
3. Enzyme Inhibition
Studies have also investigated the enzyme inhibition capabilities of this compound derivatives. One study reported that certain complexes displayed competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values close to those of established inhibitors like galantamine .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : The modulation of cyclins and CDKs suggests that this compound influences cell cycle progression, crucial for its anticancer effects.
- Apoptosis Induction : The increase in pro-apoptotic proteins indicates a shift towards apoptosis in cancerous cells.
- Antioxidant Activity : Some derivatives have been shown to scavenge free radicals effectively, contributing to their protective roles against oxidative stress-related diseases .
Case Study 1: Anticancer Activity
In a controlled study, MPS was administered to AGS and Caco-2 cells at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers and cell cycle arrest, reinforcing the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of synthesized complexes based on this compound were tested against common pathogens. The results demonstrated that these complexes not only inhibited bacterial growth but also presented lower cytotoxicity compared to traditional antibiotics, suggesting their potential as safer alternatives .
Data Summary Table
Property | Result |
---|---|
pKa | 34 |
Apoptosis Induction | Increased Bax/Bcl-2 ratio |
Cell Cycle Arrest | G1 and G2/M phase arrest |
AChE Inhibition | IC ~0.95 μg/mL |
Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methylpyridine in laboratory settings?
- Methodological Answer : Common methods include catalytic alkylation of pyridine derivatives or cyclization reactions. For example, alkylation with methanol over alumina catalysts at elevated temperatures can yield this compound. Purification typically involves fractional distillation under inert conditions to isolate high-purity fractions (>98%) . Researchers must validate purity via gas chromatography (GC) or HPLC coupled with mass spectrometry to confirm absence of side products.
Q. How should researchers safely handle and store this compound to mitigate health risks?
- Methodological Answer : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers and heat sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS for emergency protocols .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm molecular structure and purity (e.g., δ~8.4 ppm for aromatic protons).
- FT-IR : Peaks at ~1600 cm (C=N stretching) and ~2900 cm (C-H stretching) validate functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 93 (CHN) confirms molecular weight.
- TGA/DSC : Assess thermal stability (decomposition onset ~250°C under nitrogen) .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structures and transition states. For example, studying ligand exchange kinetics in coordination complexes requires optimizing geometries and calculating Gibbs free energy barriers. Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental kinetic data .
Q. What strategies resolve contradictions in coordination chemistry data for this compound complexes?
- Methodological Answer : Cross-validation using multiple techniques is essential:
- X-ray Crystallography (SHELX suite): Resolve ligand geometry and metal-ligand bond lengths .
- EPR/Magnetic Susceptibility : Determine electronic configuration (e.g., Cu(II) complexes show signals).
- UV-Vis Spectroscopy : Compare experimental with TD-DFT predictions to confirm charge-transfer transitions .
Q. How does thermal degradation of this compound impact its utility in high-temperature applications?
- Methodological Answer : Degradation studies at 300–675°F reveal formation of toxic byproducts (e.g., HCN, CO) via pyrolysis. Use GC-MS to identify degradation pathways (e.g., ring-opening or methyl group oxidation). Stability can be enhanced by derivatization (e.g., introducing electron-withdrawing substituents) or using stabilizing solvents (e.g., ionic liquids) .
Q. What experimental protocols ensure reproducibility in synthesizing this compound-based ligands?
- Methodological Answer :
- Ligand Design : Modify the pyridine ring with functional groups (e.g., -NH, -OH) to tune metal-binding affinity.
- Synthetic Reproducibility : Document reaction parameters (temperature, solvent, catalyst loading) in detail. For example, Cu(I)-catalyzed coupling reactions require strict oxygen-free conditions.
- Characterization : Use single-crystal X-ray diffraction (SHELXL) to confirm ligand geometry and purity >99% .
Q. Tables for Key Data
Property | Value/Method | Reference |
---|---|---|
Boiling Point | 129–131°C | |
Thermal Decomposition Onset | ~250°C (TGA, N atmosphere) | |
H NMR (CDCl) | δ 8.4 (d, 1H), 7.1 (m, 2H), 2.5 (s, 3H) | |
FT-IR Peaks | 1600 cm (C=N), 2900 cm (C-H) |
Properties
IUPAC Name |
2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N, Array | |
Record name | 2-METHYLPYRIDINE | |
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Record name | 2-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID9021899 | |
Record name | 2-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-METHYLPYRIDINE | |
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Record name | Pyridine, 2-methyl- | |
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Record name | Methylpyridine | |
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Boiling Point |
262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |
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Flash Point |
97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |
Record name | 2-METHYLPYRIDINE | |
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Explanation | Creative Commons CC BY 4.0 | |
Density |
0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Picoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3142 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
109-06-8, 38762-42-4, 1333-41-1 | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-methyl-, radical ion(1+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38762-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3716Q16Q6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94 °F (NTP, 1992), -66.65 °C, -70 °C | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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